NF-κB p65 Inhibition: 3-Nitro vs. 4-Amino Substitution
In a direct head-to-head comparison using the identical high-throughput screening assay format (PubChem AID 1241), 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CID 617391) demonstrated measurable inhibition of transcription factor p65 activity with an EC50 of 4.95 × 10⁶ nM (4.95 mM) [1]. In stark contrast, the closely related analog 2-(4-aminophenyl)imidazo[1,2-a]pyridine (CID 13959181)—differing only in the para-amino versus meta-nitro substitution on the pendant phenyl ring—exhibited no detectable activity (designated as 'inactive') in the same assay [1]. This binary activity difference within the same scaffold family establishes that the electronic and positional characteristics of the 3-nitrophenyl group confer a distinct target interaction profile not present in the 4-amino substituted analog.
| Evidence Dimension | Inhibition of transcription factor p65 (NF-κB) activity |
|---|---|
| Target Compound Data | EC50 = 4.95 × 10⁶ nM (4.95 mM) |
| Comparator Or Baseline | 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (CID 13959181): Inactive |
| Quantified Difference | Qualitative: Active vs. Inactive in same assay |
| Conditions | PubChem BioAssay AID 1241; Southern Research Molecular Libraries Screening Center (SRMLSC) HTS format |
Why This Matters
For researchers screening NF-κB pathway modulators or validating p65-targeted hits, this compound provides a nitroaryl chemotype with confirmed—albeit modest—engagement that structurally similar analogs lack entirely, preventing wasted screening effort on inactive comparators.
- [1] PubChem BioAssay AID 1241. qHTS Assay for Inhibitors of the Transcription Factor p65 (NF-κB): Summary. Southern Research Molecular Libraries Screening Center. 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (CID 617391): EC50 = 4.95E+6 nM; 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (CID 13959181): Inactive. View Source
